N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide
CAS No.: 2640977-08-6
Cat. No.: VC11878890
Molecular Formula: C19H18F3N3O2S
Molecular Weight: 409.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640977-08-6 |
|---|---|
| Molecular Formula | C19H18F3N3O2S |
| Molecular Weight | 409.4 g/mol |
| IUPAC Name | N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-3-(trifluoromethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C19H18F3N3O2S/c1-25-18(10-11-23-25)15-7-5-14(6-8-15)9-12-24-28(26,27)17-4-2-3-16(13-17)19(20,21)22/h2-8,10-11,13,24H,9,12H2,1H3 |
| Standard InChI Key | ILWDUEQJKPSIOT-UHFFFAOYSA-N |
| SMILES | CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
| Canonical SMILES | CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Introduction
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound characterized by its unique structural components, including a sulfonamide group, a trifluoromethyl group, and a pyrazole moiety. The chemical formula for this compound is C19H18F3N3O2S, and it exhibits a molecular weight of approximately 409.4 g/mol, although there is a discrepancy in reported molecular weights, with some sources stating 373.4 g/mol.
Structural Features
The compound's structure is notable for its combination of functional groups:
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Sulfonamide Group: Known for its role in enhancing biological activity, particularly in antibacterial and anti-inflammatory contexts.
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Trifluoromethyl Group: Imparts distinctive electronic properties, which can enhance the compound's potential biological activity due to its high electronegativity.
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Pyrazole Moiety: Contributes to the compound's stability and reactivity, often involved in interactions with biological targets.
Synthesis Methods
The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide can be achieved through several multi-step organic reactions. These typically involve the reaction of pyrazole derivatives with various reagents under controlled conditions to form key intermediates, which are then coupled with sulfonamide precursors. Common steps include Friedel-Crafts acylation and amide coupling reactions, often requiring specific solvents and catalysts to achieve high yields.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide | Sulfonamide, Trifluoromethyl, Pyrazole | Potential therapeutic applications | Combination of trifluoromethyl and sulfonamide functionalities |
| 1-(5-{2-[4-(1-methyl-1H-pyrazol-3-yl)-phenyl]-piperidin-1-yl}-ethyl)-imidazolidin-2-one | Piperidine and Imidazolidine Rings | Potential anticancer activity | Piperidine moiety introduces different pharmacological profiles |
| 5-(1-methyl-1H-pyrazol-3-yl)-indole | Indole structure with Pyrazole | Antimicrobial properties | Indole structure enhances stability |
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